5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of Substituents: The hydroxymethyl, methoxybenzyl, and methylphenyl groups are introduced through various substitution reactions. For instance, the hydroxymethyl group can be added via a hydroxymethylation reaction using formaldehyde and a suitable base.
Amidation: The final step involves the formation of the carboxamide group, typically achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often facilitated by a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and materials science.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological activities could be explored. Triazole derivatives are often used in the development of drugs targeting specific enzymes or receptors, and this compound may exhibit similar potential.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form strong interactions with biological targets, contributing to its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound, known for its broad range of biological activities.
Fluconazole: A triazole antifungal agent.
Rufinamide: A triazole derivative used as an anticonvulsant.
Uniqueness
Compared to these compounds, 5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide features unique substituents that may confer distinct biological activities or chemical properties. Its combination of hydroxymethyl, methoxybenzyl, and methylphenyl groups is not commonly found in other triazole derivatives, potentially leading to novel applications and mechanisms of action.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]-2-(2-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-13-6-3-4-9-17(13)23-21-16(12-24)18(22-23)19(25)20-11-14-7-5-8-15(10-14)26-2/h3-10,24H,11-12H2,1-2H3,(H,20,25) |
InChI Key |
YFWIFIZKCBPADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2N=C(C(=N2)C(=O)NCC3=CC(=CC=C3)OC)CO |
Origin of Product |
United States |
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